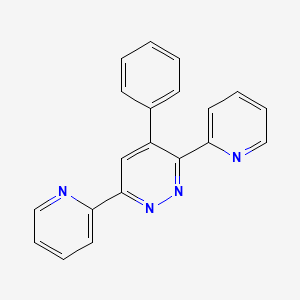

4-phenyl-3,6-di-2-pyridinylpyridazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-3,6-dipyridin-2-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-2-8-15(9-3-1)16-14-19(17-10-4-6-12-21-17)23-24-20(16)18-11-5-7-13-22-18/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOWJZPJMJVMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN=C2C3=CC=CC=N3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Pyridazine Chemistry

The pyridazine (B1198779) core, a six-membered aromatic ring containing two adjacent nitrogen atoms, endows 4-phenyl-3,6-di-2-pyridinylpyridazine with a distinct electronic and structural profile. The synthesis of such substituted pyridazines is often achieved through an inverse-electron-demand Diels-Alder reaction. This method typically involves the reaction of a 1,2,4,5-tetrazine (B1199680), such as 3,6-di(2-pyridyl)-1,2,4,5-tetrazine, with an alkyne dienophile, in this case, phenylacetylene (B144264). This synthetic route allows for the direct installation of the phenyl group at the 4-position of the resulting pyridazine ring. researchgate.netresearchgate.net

Significance of Dipyridyl Based Ligands in Coordination Chemistry

Dipyridyl-based ligands are cornerstones of coordination chemistry, prized for their ability to form stable complexes with a wide range of metal ions. The two pyridyl groups in 4-phenyl-3,6-di-2-pyridinylpyridazine act as bidentate chelating agents, readily coordinating to metal centers through their nitrogen atoms. The resulting metal complexes often exhibit interesting photophysical and electrochemical properties, which are heavily influenced by the nature of the ligand.

The introduction of the phenyl-substituted pyridazine (B1198779) bridge between the two pyridyl units in this compound creates a more extended and rigid π-system compared to simple bipyridines. This extended conjugation can lead to enhanced molar absorptivity and red-shifted absorption and emission spectra in its metal complexes, properties that are highly desirable for applications in areas such as luminescent materials and photosensitizers. nih.govresearchgate.net

Overview of Research Trajectories for 4 Phenyl 3,6 Di 2 Pyridinylpyridazine

Historical Development of Synthetic Routes

The journey to synthesize complex pyridazines like this compound is built upon the foundational discoveries in pyridazine (B1198779) chemistry. The term "pyridazine" was first introduced by Knorr in 1885. liberty.edu However, it was Fischer who first successfully synthesized a substituted pyridazine a year later, with the parent pyridazine being synthesized by Taüber nine years after that. liberty.edu Early methods for pyridazine ring formation were often harsh and lacked the regioselectivity required for complex substitution patterns.

A significant leap forward in the synthesis of substituted pyridazines, including those bearing multiple aromatic substituents, came with the development of the inverse-electron-demand Diels-Alder (IEDDA) reaction. This powerful cyclization strategy, which utilizes electron-deficient dienes and electron-rich dienophiles, has become a cornerstone for the synthesis of a wide array of pyridazine derivatives. rsc.org The synthesis of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine, a key precursor for the IEDDA approach to di-2-pyridinylpyridazines, has been well-established, paving the way for the synthesis of various substituted analogues. tcichemicals.comchemicalbook.comfishersci.com The historical evolution of synthetic strategies has thus moved from general, often low-yielding methods to highly specific and efficient reactions like the IEDDA, which is now considered a classical and indispensable tool in this field.

Classical Synthetic Approaches

Classical synthetic methodologies for pyridazine derivatives primarily revolve around condensation and cyclization reactions. While a direct classical synthesis for this compound is not prominently documented, the principles of these reactions are fundamental to the construction of the pyridazine core.

Condensation Reactions

Condensation reactions are a traditional method for forming the pyridazine ring. A common approach involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. This method, while effective for simpler pyridazines, can be limited by the availability of the starting dicarbonyl compounds and may lack the regiocontrol needed for unsymmetrically substituted products. For instance, the synthesis of various pyridazine derivatives has been achieved through the condensation of 1,3-diketones in a multi-step process. nih.gov The synthesis of aryl-substituted pyridazines from 1,2-diacyl fulvenes and hydrazine hydrate (B1144303) also demonstrates a classical condensation approach. liberty.edu

| Starting Materials | Reagents | Product Type | Reference |

| 1,3-Diketones | Diaza-Wittig reagents | Fused pyridazines | nih.gov |

| 1,2-Diacyl fulvenes | Hydrazine hydrate | Aryl-substituted pyridazines | liberty.edu |

Cyclization Strategies

The inverse-electron-demand Diels-Alder (IEDDA) reaction stands out as the most significant cyclization strategy for the synthesis of 3,6-di(2-pyridyl)pyridazine derivatives. chemicalbook.com This reaction typically involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile, followed by the extrusion of dinitrogen to form the aromatic pyridazine ring.

For the synthesis of this compound, the key precursors are 3,6-di(2-pyridyl)-1,2,4,5-tetrazine and phenylacetylene (B144264). The tetrazine acts as the electron-deficient diene, and the phenylacetylene serves as the dienophile. The reaction proceeds to form the desired this compound. The rate of these reactions can be significantly influenced by the substituents on the tetrazine ring, with electron-withdrawing groups like the pyridyl group increasing the reaction rate. nih.gov

General Reaction Scheme for IEDDA Synthesis:

Diene: 3,6-di(2-pyridyl)-1,2,4,5-tetrazine

Dienophile: Phenylacetylene

Product: this compound

This method offers high regioselectivity and good functional group tolerance, making it a versatile and widely adopted strategy for preparing polysubstituted pyridazines. rsc.org

Modern and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, environmentally benign, and atom-economical methods. In the context of this compound synthesis, this translates to the use of catalytic systems and alternative energy sources.

Catalytic Synthesis Pathways

Recent advancements have introduced catalytic methods for pyridazine synthesis, which can offer milder reaction conditions and improved efficiency. Copper-mediated reactions have emerged as a promising approach for the synthesis of polysubstituted pyridazines. For example, a copper-promoted coupling and annulation of saturated ketones with acylhydrazones provides a route to 3,4,6-trisubstituted pyridazines. rsc.org While not directly applied to the target compound, this methodology highlights the potential of transition metal catalysis in constructing the pyridazine core. Such catalytic cycles often involve the formation of radical intermediates and subsequent cyclization. researchgate.net

| Catalyst | Reactants | Product Type | Reference |

| Copper | Saturated ketones, Acylhydrazones | Polysubstituted pyridazines | rsc.org |

The development of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, has also been instrumental in the synthesis of bipyridine and polypyridine compounds, which are structurally related to the pyridyl substituents of the target molecule. nih.govpreprints.orgresearchgate.net These methods allow for the efficient formation of C-C bonds between aromatic rings.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, often leading to higher yields and purer products. The application of microwave irradiation has been successfully demonstrated in the synthesis of various heterocyclic compounds, including pyridazines.

Specifically for pyridazine synthesis, microwave heating can accelerate the IEDDA reaction between 1,2,4,5-tetrazines and alkynes. This technique has been shown to be effective in the synthesis of other heterocyclic systems as well. nih.gov The use of microwave irradiation can provide a significant advantage over conventional heating, making the synthesis of compounds like this compound faster and more energy-efficient.

| Reaction Type | Advantage of Microwave | Reference |

| Inverse-electron-demand Diels-Alder | Reduced reaction times | nih.gov |

| General heterocyclic synthesis | Higher yields, Purer products | nih.gov |

Solvent-Free or Low-Solvent Methodologies

The development of environmentally benign synthetic methods has led to a focus on reducing or eliminating solvents. For pyridazine-based compounds, microwave-assisted synthesis and reactions in non-conventional media represent key advancements.

The primary route to the 3,6-di(2-pyridyl)pyridazine core involves an inverse-electron-demand Diels-Alder reaction between 3,6-di(2-pyridyl)-1,2,4,5-tetrazine and a suitable dienophile. nih.govmdpi.com To introduce the 4-phenyl group, an alkyne like phenylacetylene or a styrene (B11656) derivative can be used. nih.gov Conventional heating for these cycloadditions can require long reaction times (several days) in high-boiling solvents like toluene (B28343) or dimethylformamide (DMF). nih.gov

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate these reactions. For example, the cycloaddition of acetylenes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) can be completed in hours at 150°C in dichloromethane (B109758) under microwave irradiation, a significant improvement over conventional methods. nih.govmdpi.com In some cases, solvent-free conditions have been achieved for related structures. A microwave-assisted, solvent-free synthesis of 3,4,6-triarylpyridazines demonstrates the potential for these green chemistry principles to be applied more broadly to pyridazine synthesis. mdpi.com

Another low-solvent approach involves using hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). These perfluoroalcohols can promote Diels-Alder reactions of heterocyclic azadienes, leading to rate enhancements and improved yields, sometimes at lower temperatures. nih.gov This methodology represents an alternative to high-temperature conditions, minimizing solvent use and potential side reactions.

Table 1: Comparison of Synthetic Conditions for 3,6-di(2-pyridyl)pyridazine Derivatives

| Method | Dienophile | Solvent | Conditions | Reaction Time | Reference |

|---|---|---|---|---|---|

| Conventional | Phenylacetylene | Toluene | 140°C, Reflux | 60 hours | nih.gov |

| Microwave | Various Acetylenes | Dichloromethane | 150°C, MW | Several hours | nih.govmdpi.com |

| Microwave | Ketones/Aldehydes | N/A | MW irradiation | Not specified | mdpi.comresearchgate.net |

Derivatization Strategies for Structural Modification

Structural modifications of this compound can be achieved either by building the molecule from functionalized precursors or by post-synthesis modification of the intact ligand. These strategies allow for the fine-tuning of the ligand's electronic and steric properties.

The most direct method for introducing substituents is through the initial [4+2] cycloaddition. By choosing appropriately substituted dienophiles or tetrazine precursors, a wide array of derivatives can be accessed. For instance, using a substituted styrene in the reaction with 3,6-di(2-pyridyl)-1,2,4,5-tetrazine allows for the introduction of various functional groups onto the 4-phenyl moiety. Similarly, employing a substituted 3,6-di(2-pyridyl)-1,2,4,5-tetrazine enables modification of the pyridyl rings from the outset.

Post-synthesis functionalization, particularly through transition-metal-catalyzed C-H activation, offers a powerful alternative for modifying the pyridinyl and phenyl rings. nih.gov This approach is valuable for late-stage diversification, allowing for the introduction of new functional groups without re-synthesizing the entire ligand from scratch.

Substituent Effects on Pyridazine Core

The pyridazine ring is inherently electron-deficient, a characteristic that is central to its chemical behavior and its properties as a ligand. mdpi.comnih.gov The introduction of substituents on the peripheral phenyl or pyridinyl rings can modulate the electronic nature of the entire molecule. These effects are critical in fields like materials science and coordination chemistry, where the ligand's electronic properties dictate the function of the final assembly.

The electronic influence of substituents is often quantified using Hammett parameters (e.g., σp, σp+), which correlate the electronic-donating or -withdrawing nature of a group with the reactivity and physical properties of the molecule. nih.gov

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density on the pyridazine core and its coordinating nitrogen atoms. This generally strengthens the sigma-donating character of the ligand.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the heterocyclic system. This enhances the π-acceptor properties of the ligand.

In metal complexes, these substituent effects are directly observable. Studies on related iron(III) complexes with functionalized pyridinophane ligands show that modifying the pyridine (B92270) ring tunes the electrochemical properties of the metal center. rsc.orgnih.gov EWGs on the pyridine ring lead to a more positive Fe(III)/Fe(II) redox potential, indicating that the reduced state is less favored due to the decreased electron density at the metal. rsc.org This demonstrates a clear and predictable relationship between the ligand's substituent pattern and the properties of its corresponding metal complexes.

Table 2: Predicted Electronic Effects of Substituents on the Pyridazine Ligand

| Substituent Position | Substituent Type | Effect on Pyridazine Core | Impact on Metal Complex |

|---|---|---|---|

| Phenyl ring (para) | Electron-Donating (e.g., -OCH₃) | Increased electron density | Stronger sigma-donation, stabilization of higher oxidation states |

| Phenyl ring (para) | Electron-Withdrawing (e.g., -NO₂) | Decreased electron density | Weaker sigma-donation, stabilization of lower oxidation states |

| Pyridinyl rings | Electron-Donating (e.g., -CH₃) | Increased electron density | More negative redox potential |

Functionalization at Phenyl and Pyridinyl Moieties

Targeted functionalization of the peripheral rings allows for the attachment of other molecular components or for precise tuning of solubility, steric bulk, and electronic characteristics.

Functionalization of Pyridinyl Moieties: The direct C-H functionalization of pyridine rings is a well-established field, though it often requires catalytic methods to overcome the inherent low reactivity of the C-H bonds. nih.gov Transition-metal catalysis is commonly employed to introduce alkyl, aryl, and other functional groups at specific positions. For complex polypyridyl systems, late-stage functionalization can be achieved through these methods. For example, a library of pyclen-based ligands bearing a range of substituents on the pyridine ring (from -OH to -NO₂) was synthesized to systematically study their impact on iron complex stability and electrochemistry. rsc.orgnih.gov Solvent- and halide-free methods for the C-H functionalization of pyridine N-oxides have also been developed, offering a greener route to 2-substituted pyridine derivatives. rsc.org

Functionalization of the Phenyl Moiety: The phenyl group at the 4-position is most conveniently functionalized by starting the synthesis with a substituted dienophile. For example, the inverse-electron-demand Diels-Alder reaction can be performed with various substituted styrenes or phenylacetylenes. This approach embeds the desired functionality from the beginning, avoiding potential issues with selectivity in post-synthesis modifications.

Scale-Up Considerations and Process Optimization

Transitioning a synthetic procedure from a laboratory scale to a larger, industrial scale presents numerous challenges, including reaction efficiency, product purity, cost, and safety. For the synthesis of this compound, optimization of the key inverse-electron-demand Diels-Alder reaction is paramount.

A review on the scale-up of pyridazine syntheses notes that many published procedures are not optimized for larger quantities and that yields can vary significantly. researchgate.net Key parameters for optimization include:

Reaction Time and Temperature: Microwave-assisted synthesis offers a significant advantage by drastically reducing reaction times from days to hours, which is highly beneficial for throughput on a larger scale. nih.govrsc.orgnih.gov

Solvent and Catalyst Choice: Minimizing solvent volume or using recyclable or less hazardous solvents is a key goal. The use of catalytic amounts of a Lewis acid or the application of promoting solvents like HFIP can improve efficiency and allow for milder conditions. nih.govorganic-chemistry.org

Purification: Chromatographic purification is often not feasible for large-scale production. Developing procedures that yield a product pure enough to be isolated by precipitation or recrystallization is crucial.

Flow Chemistry: Continuous flow reactors are increasingly used for scaling up chemical processes. numberanalytics.com They offer enhanced control over reaction parameters (temperature, pressure, mixing), improve safety, and can facilitate higher throughput compared to batch processing. The Diels-Alder reaction is amenable to flow chemistry setups.

Process optimization would involve a systematic study of these variables to find a balance between yield, purity, cost, and sustainability for the large-scale production of the target compound.

X-ray Diffraction Studies

X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This section explores the crystallographic analysis of this compound and related structures.

Single Crystal X-ray Crystallography of this compound

The crystal packing is stabilized by a network of intermolecular interactions, including C—H···O and C—H···π interactions, which organize the molecules into a supramolecular assembly. nih.gov This information suggests that this compound would likely exhibit a similar propensity for forming well-ordered crystalline lattices governed by comparable non-covalent interactions.

Table 1: Crystallographic Data for a Closely Related Analog

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₂H₁₆N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not specified in abstract |

| b (Å) | Value not specified in abstract |

| c (Å) | Value not specified in abstract |

| α (°) | 90 |

| β (°) | Value not specified in abstract |

| γ (°) | 90 |

| Volume (ų) | Value not specified in abstract |

Co-crystal and Solvate Structural Analysis

The formation of co-crystals and solvates can significantly influence the physicochemical properties of a compound, including its solubility and stability. For polypyridyl ligands like this compound, co-crystallization can be a strategy to modulate their solid-state architecture. However, specific studies detailing the co-crystal or solvate structures of this compound are not prominently featured in the current scientific literature. The presence of multiple nitrogen atoms as hydrogen bond acceptors suggests a high potential for forming co-crystals with suitable hydrogen bond donors. Further research in this area could unveil new crystalline forms with tailored properties.

Structural Analysis of Metal Complexes Formed with this compound

The primary interest in this compound stems from its role as a ligand in coordination chemistry. The arrangement of its nitrogen atoms allows it to act as a chelating agent, binding to metal ions to form stable complexes. The structural analysis of metal complexes with analogous pyridazine-based ligands provides a strong indication of the coordination modes that can be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. This section details the expected NMR characteristics of this compound based on data from related compounds.

¹H and ¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of this compound would exhibit a series of signals corresponding to the protons and carbons of the phenyl and pyridinyl rings, as well as the pyridazine core. Based on the analysis of similar aromatic and heterocyclic systems, a predicted set of chemical shifts can be proposed. rsc.orgnih.gov The protons on the pyridinyl rings are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm in the ¹H NMR spectrum. The phenyl group protons would also resonate in this region. The carbon signals in the ¹³C NMR spectrum are anticipated to be in the range of δ 110 to 160 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H (ortho) | ~7.8-8.0 | ~128-130 |

| Phenyl-H (meta) | ~7.4-7.6 | ~127-129 |

| Phenyl-H (para) | ~7.3-7.5 | ~126-128 |

| Pyridyl-H (adjacent to N) | ~8.6-8.8 | ~150-155 |

| Pyridyl-H | ~7.5-8.0 | ~120-140 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, NOESY, HMBC, HSQC)

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons, allowing for the identification of adjacent protons within the phenyl and pyridinyl rings. For example, correlations between the ortho, meta, and para protons of the phenyl group would be clearly visible.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the relative orientation of the phenyl and pyridinyl rings with respect to the pyridazine core.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This is a highly sensitive technique that would allow for the direct assignment of the carbon signals based on the already assigned proton resonances. columbia.edu

The combined application of these 2D NMR techniques would provide a comprehensive and definitive structural elucidation of this compound in solution.

Solid-State NMR Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy serves as a powerful tool for investigating the structure and dynamics of molecules in the solid phase. This technique is particularly valuable for compounds like this compound, offering insights into intermolecular interactions and packing arrangements within the crystal lattice that are not observable in solution-state NMR.

While comprehensive solid-state NMR data for this compound is not extensively documented in publicly available literature, the technique would be instrumental in distinguishing between different crystalline polymorphs, should they exist. By analyzing the chemical shift anisotropies and cross-polarization dynamics, researchers could map the precise spatial relationships between the phenyl and pyridinyl rings in the solid state.

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Fingerprinting

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the IR spectrum is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent aromatic rings and C-H bonds.

Key vibrational modes for related di-2-pyridinylpyridazine ligands have been identified, which can be extrapolated to understand the spectrum of the 4-phenyl derivative. For instance, the characteristic vibrations of the pyridinyl and pyridazine rings typically appear in the 1600-1400 cm⁻¹ region. The presence of the phenyl group introduces additional bands corresponding to its own C-C and C-H vibrations.

Table 1: Noteworthy IR Absorption Bands for Pyridyl and Phenyl Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Pyridinyl Ring | C=N and C=C stretching | 1600 - 1400 |

| Phenyl Ring | C=C stretching | 1600 - 1450 |

| Aromatic C-H | Stretching | 3100 - 3000 |

Raman Spectroscopic Characterization

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While specific Raman spectroscopic data for this compound is scarce in the literature, the technique would be highly informative. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for characterizing the carbon-carbon bonds within the phenyl and pyridinyl rings. The symmetric stretching modes of the aromatic systems would be expected to produce strong Raman signals, providing a detailed fingerprint of the molecule's backbone.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. The exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm its identity with high confidence.

Table 2: Calculated and Expected HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (Da) |

|---|

Experimental HRMS analysis of a similar compound, 3,6-di(pyridin-2-yl)pyridazine, showed a prominent peak for the protonated molecule [M+H]⁺ at m/z 235.0983, which aligns closely with the calculated mass of 235.0984 for C₁₄H₁₁N₄⁺. This demonstrates the power of HRMS to confirm the elemental composition of such ligands.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity.

While detailed MS/MS fragmentation studies specifically for this compound are not widely reported, the expected fragmentation pathways would likely involve the cleavage of the bonds connecting the phenyl and pyridinyl substituents to the central pyridazine core. The stability of the aromatic rings would likely lead to fragment ions corresponding to the loss of these substituents.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy encompasses a set of analytical techniques that investigate the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exclusively applicable to chiral substances, which are molecules that are non-superimposable on their mirror images, known as enantiomers. The parent compound, this compound, is itself achiral and would not exhibit a chiroptical response.

For chiroptical analysis to be performed, a chiral center, axis, or plane would need to be introduced into the molecular structure, creating chiral derivatives. Such studies would be essential for determining the absolute configuration (the specific three-dimensional arrangement of atoms) of the enantiomers and for investigating their conformational dynamics in solution. However, a thorough search of scientific databases reveals a lack of published research on the synthesis or chiroptical analysis of any such chiral derivatives of this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength, typically in the ultraviolet and visible regions. nih.govbruker.com This differential absorption (ΔA) provides information about the electronic transitions within the molecule.

Theoretical Application: If chiral derivatives of this compound were available, CD spectroscopy would be a powerful tool to probe their stereochemical features. The pyridinyl, phenyl, and pyridazine rings are chromophores that undergo π-π* and n-π* electronic transitions. In a chiral environment, these transitions would give rise to characteristic CD signals known as Cotton effects. The sign (positive or negative) and magnitude of these signals could be correlated with the molecule's absolute configuration, often through comparison with theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT).

As no such studies have been reported, there are no experimental data to present. A hypothetical data table for a chiral derivative would typically include the following:

Hypothetical CD Data Table (Note: The following table is for illustrative purposes only, as no real data exists.)

| Wavelength (λmax, nm) | Molar Ellipticity ([θ]) (deg cm² dmol⁻¹) | Transition Assignment |

|---|---|---|

| 350 | +1.5 x 10⁴ | n-π* (pyridazine) |

| 280 | -2.0 x 10⁴ | π-π* (pyridinyl) |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD spectroscopy. It measures the differential absorption of left- and right-circularly polarized light in the infrared region, corresponding to the vibrational transitions of a molecule. bruker.comwikipedia.org VCD provides detailed 3D structural information for chiral molecules in solution. wikipedia.orgnih.gov The entire VCD spectrum serves as a unique fingerprint for a specific enantiomer.

Theoretical Application: For a chiral derivative of this compound, VCD spectroscopy would offer a highly detailed picture of its absolute configuration and conformational preferences. acs.org The technique is particularly sensitive to the mutual orientation of different functional groups within the molecule. wikipedia.org By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations (typically using Density Functional Theory), the absolute configuration of the molecule could be unambiguously assigned. psu.edu

Given the absence of published research in this area, no experimental VCD data for derivatives of this compound are available. A data table from a VCD study would list vibrational frequencies and their corresponding differential absorbance values.

Hypothetical VCD Data Table (Note: The following table is for illustrative purposes only, as no real data exists.)

| Frequency (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Mode Assignment |

|---|---|---|

| 2980 | +5.3 | C-H stretch (chiral center) |

| 1610 | -8.1 | C=N stretch (pyridazine) |

Coordination Chemistry and Metal Complexation of 4 Phenyl 3,6 Di 2 Pyridinylpyridazine

Ligand Design Principles and Chelation Properties

The design of 4-phenyl-3,6-di-2-pyridinylpyridazine as a ligand is predicated on the strategic arrangement of its nitrogen donor atoms. It features a central pyridazine (B1198779) ring flanked by two pyridyl groups at the 3 and 6 positions, with a phenyl substituent at the 4-position. This architecture results in a multidentate ligand with distinct chelating pockets.

The core of its chelating ability lies in the bipyridine-like N,N'-donor sites offered by the nitrogen atoms of the pyridazine ring and the adjacent pyridyl rings. This arrangement is conducive to the formation of stable five-membered chelate rings with metal ions. The presence of two such chelating units on opposite sides of the pyridazine ring allows the ligand to act as a bridging ligand between two metal centers or to coordinate to a single metal center in a tetradentate fashion, depending on the metal ion's coordination preferences and the reaction conditions.

Complexation with Transition Metals

The rich coordination chemistry of this compound is most evident in its complexation with transition metals. The d-block elements, with their varied oxidation states and coordination geometries, form a diverse range of complexes with this ligand.

Complexes of this compound with first-row transition metals such as manganese, iron, cobalt, nickel, and copper are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of techniques including single-crystal X-ray diffraction, infrared (IR) and UV-visible spectroscopy, and magnetic susceptibility measurements.

While specific studies on this compound are limited, research on the closely related 3,6-di(2-pyridyl)pyridazine provides significant insights. For instance, mononuclear tris-chelated [Ni(dppn)₃]²⁺ units have been reported, where 'dppn' is 3,6-di(2'-pyridyl)pyridazine. researchgate.net It is expected that this compound would form similar complexes, with the phenyl group potentially influencing the packing of the complexes in the solid state. Dinuclear complexes, where the pyridazine ligand bridges two metal centers, are also a common structural motif. For example, dinuclear iron(II) complexes with a pyridazine bridge have been synthesized, exhibiting interesting magnetic properties. researchgate.net

The coordination environment around the metal center in these complexes is often octahedral, particularly for metals like cobalt(II) and nickel(II), where the ligand or multiple ligands and potentially solvent molecules or counter-ions complete the coordination sphere. researchgate.net Copper(II), with its flexible coordination geometry, can form complexes with varied structures.

Table 1: Representative First-Row Transition Metal Complexes with Related Pyridazine Ligands

| Metal Ion | Ligand | Formula of Complex | Coordination Geometry | Reference |

|---|---|---|---|---|

| Ni(II) | 3,6-di(2'-pyridyl)pyridazine | Ni(dppn)₃₂·0.5dppn | Octahedral | researchgate.net |

| Fe(II) | Pyridazinedicarboxylate | {Fe(3,6-pzdc)₂}₂ | Dinuclear, Bridged | researchgate.net |

| Co(II) | Tridentate Pyridazine Ligand | CoL₂₂ | Octahedral | researchgate.net |

The complexation of this compound with second and third-row transition metals, such as ruthenium, rhodium, palladium, silver, and platinum, opens avenues for applications in catalysis and materials science. The synthesis of these complexes generally follows similar procedures to those for first-row transition metals.

Of particular note is the ability of related 3,6-di(2-pyridyl)pyridazine ligands to form [2x2] grid-like metal complexes with silver(I) ions. researchgate.net These structures are formed through the self-assembly of four ligands and four metal ions, with the ligands bridging the metal centers. It is highly probable that this compound would also form such supramolecular grids. Binuclear platinum complexes with related pyridazine ligands have also been reported, highlighting the versatility of this ligand family. researchgate.net Ruthenium(II) complexes with related pyrazolylpyridazine ligands have been synthesized and structurally characterized, often exhibiting a half-sandwich structure with an arene ligand. mdpi.com

Table 2: Examples of Second and Third-Row Transition Metal Complexes with Related Ligands

| Metal Ion | Ligand System | Complex Type | Structural Feature | Reference |

|---|---|---|---|---|

| Ag(I) | 3,6-di(2-pyridyl)pyridazines | [2x2] Grid | Supramolecular Assembly | researchgate.net |

| Pt(II) | 3,6-di(2-pyridyl)pyridazine | Binuclear | Bridging Ligand | researchgate.net |

The this compound ligand can adopt several coordination modes, leading to a variety of geometries around the metal center. The most common coordination modes include:

Bidentate Chelating: Utilizing one pyridyl nitrogen and the adjacent pyridazine nitrogen to form a five-membered chelate ring.

Tridentate Chelating: Involving both pyridyl nitrogens and one of the pyridazine nitrogens. This is less common due to the steric strain it would impose.

Bridging: The two bidentate chelating sites on opposite sides of the pyridazine ring can coordinate to two different metal centers, leading to the formation of dinuclear or polynuclear complexes and coordination polymers.

The geometry of the metal center is dictated by its electronic configuration, the ligand-to-metal ratio, and the presence of other coordinating species. For first-row transition metals, octahedral geometries are prevalent, especially in complexes with a 1:2 or 1:3 metal-to-ligand ratio. researchgate.net Tetrahedral and square planar geometries are also possible, particularly for d⁸ and d⁹ metal ions. wikipedia.org In the case of grid-like structures with Ag(I), the metal centers typically adopt a distorted tetrahedral geometry. researchgate.net

Complexation with Lanthanides and Actinides

The interaction of this compound with f-block elements is an area of growing interest, driven by applications in luminescence and nuclear waste separation. Lanthanide and actinide ions are hard Lewis acids and prefer to coordinate with hard donor atoms like nitrogen.

While direct studies on the complexation of this compound with lanthanides and actinides are scarce, research on analogous ligands provides valuable insights. For example, a related terpyridine-triazine ligand has been shown to form 1:1 complexes with Eu(III) and Ce(III). nih.gov The coordination number of lanthanide ions is typically high (8 or 9), and complexes with this compound would likely involve the coordination of additional ligands, such as solvent molecules or anions, to satisfy the coordination sphere of the metal ion.

The complexation behavior is often studied in solution using techniques like UV-Vis spectrophotometry and NMR spectroscopy, while solid-state structures are elucidated by X-ray crystallography. The stability of these complexes is an important parameter, and for related systems, the stability constants of lanthanide complexes have been determined. nih.gov The phenyl substituent on the pyridazine ring could potentially be modified to fine-tune the solubility and extraction properties of the ligand for applications in separating actinides from lanthanides.

Supramolecular Assembly via Metal-Ligand Interactions

A key feature of the coordination chemistry of this compound is its propensity to form supramolecular assemblies. The directional nature of the coordination bonds, combined with the specific geometry of the ligand, allows for the programmed self-assembly of complex, higher-order structures.

As previously mentioned, the formation of [2x2] grid-like structures with tetrahedral metal ions like Ag(I) and Cu(I) is a prime example of this phenomenon. researchgate.net In these assemblies, the pyridazine ligand acts as a planar panel, and the metal ions serve as the corners of the grid. The phenyl groups on the periphery of these grids can influence their packing in the solid state and their solubility in different solvents.

Beyond discrete grid-like structures, the bridging nature of the ligand can also lead to the formation of coordination polymers. Depending on the coordination geometry of the metal ion and the stoichiometry of the reaction, one-, two-, or even three-dimensional networks can be constructed. These metal-organic frameworks (MOFs) can exhibit porosity and have potential applications in gas storage, separation, and catalysis. The formation of such extended structures is often guided by non-covalent interactions, such as π-π stacking between the aromatic rings of the ligands and hydrogen bonding involving co-ligands or solvent molecules. mdpi.com

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes are crucial for their application in areas such as redox catalysis, molecular electronics, and sensor technology. For complexes of this compound, the electrochemical behavior is expected to be rich, featuring both metal- and ligand-based redox processes.

Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of metal complexes. For complexes of pdp, CV studies are anticipated to reveal a series of electron transfer processes. Based on studies of similar polypyridyl ligands, it is expected that metal complexes of pdp will exhibit reversible or quasi-reversible redox waves.

For instance, ruthenium(II) complexes with related terpyridine ligands typically display a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple. researchgate.netrsc.org In addition to the metal-centered oxidation, multiple reduction waves at negative potentials are expected, which are attributable to the sequential reduction of the pyridazine and pyridinyl moieties of the pdp ligand. nsf.gov The exact potentials of these redox events will be influenced by the nature of the metal center, the solvent system, and the presence of any other coordinating ligands.

The separation between the anodic and cathodic peak potentials (ΔEp) in the cyclic voltammogram provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Deviations from this value can indicate quasi-reversible or irreversible behavior.

The redox potentials of metal complexes are a key indicator of their electron-donating or -accepting capabilities. In pdp complexes, the oxidation processes are generally metal-based, while the reduction processes are typically ligand-based.

Metal-Based Redox Processes: The oxidation of a pdp metal complex, such as a hypothetical [M(pdp)2]n+, would involve the removal of an electron from the metal center (e.g., Mn+ → M(n+1)+ + e-). The potential at which this occurs is sensitive to the electron density at the metal, which is influenced by the donor strength of the pdp ligand. For example, in ruthenium terpyridine complexes, the Ru(II)/Ru(III) oxidation potential is a well-studied metal-based redox process. researchgate.netrsc.org

Ligand-Based Redox Processes: The reduction of a pdp metal complex is expected to involve the addition of electrons to the π* orbitals of the pdp ligand. The extended π-system of the phenyl, pyridinyl, and pyridazine rings can accommodate multiple electrons, leading to a series of reduction waves in the cyclic voltammogram. These ligand-based reductions are a characteristic feature of complexes with π-accepting polypyridine ligands. nsf.gov

The table below presents representative redox potential data for some ruthenium(II) complexes with terpyridine ligands, which are structurally similar to pdp. These values are provided to illustrate the expected range and nature of the redox processes for pdp complexes.

| Complex | Oxidation E1/2 (V vs. Fc/Fc+) | Reduction E1/2 (V vs. Fc/Fc+) | Redox Process Type (Oxidation/Reduction) |

| [Ru(tpy)2]2+ | +0.85 | -1.26, -1.60, -1.80 | Metal-Based / Ligand-Based |

| [Ru(Me2alloxB)(bpy)]2+ | +0.85 | -1.26, -1.60, -1.80, -2.02, -2.49 | Metal-Based / Ligand-Based |

| [Ru(Me2deazaalloxB)(bpy)]2+ | +0.83 | - | Metal-Based / - |

Data is illustrative and based on structurally similar compounds. nih.gov

Magnetism in Metal Complexes

The magnetic properties of metal complexes are determined by the number of unpaired electrons and the interactions between them. For complexes of this compound, the magnetic behavior will depend on the choice of the metal ion and the resulting geometry of the complex.

Studies on related dinuclear copper(II) and manganese(II) complexes with pyridyl-containing ligands have shown that the nature and magnitude of the magnetic coupling are highly sensitive to the bridging geometry, including the bond angles and distances between the metal centers. nih.govresearchgate.net For example, dinuclear copper(II) complexes with phenoxido bridges can exhibit strong antiferromagnetic coupling. nih.gov Similarly, manganese complexes with nitronyl nitroxide ligands containing pyridyl groups can show either ferro- or antiferromagnetic interactions depending on the specific ligand structure.

The magnetic properties of a hypothetical dinuclear complex of pdp, such as [(M)2(pdp)Cl4], would be investigated by measuring its magnetic susceptibility as a function of temperature. The resulting data can be fitted to theoretical models to extract the magnetic exchange coupling constant, J, which quantifies the strength and nature of the interaction. A negative J value indicates antiferromagnetic coupling, while a positive J value signifies ferromagnetic coupling.

The following table provides illustrative magnetic data for some dinuclear copper(II) and manganese(II) complexes with related ligands, highlighting the range of magnetic behaviors that could be anticipated for pdp complexes.

| Complex | Metal Ion(s) | Magnetic Behavior | Exchange Coupling Constant (J) (cm-1) |

| [Cu2(L5)2(H2O)]·2H2O | Cu(II) | Antiferromagnetic | -352 |

| [Cu2(L3)2] | Cu(II) | Antiferromagnetic | -500 |

| [Mn2(rD)2Br2] | Mn(III) | Antiferromagnetic | - |

| [Mn2(mD)2(H2O)2]Br2 | Mn(II), Mn(IV) | Ferromagnetic | - |

Data is illustrative and based on structurally similar compounds. nih.govresearchgate.net

Photophysical and Electronic Properties of 4 Phenyl 3,6 Di 2 Pyridinylpyridazine and Its Metal Complexes

UV-Vis Absorption Spectroscopy

The electronic absorption spectra of 4-phenyl-3,6-di-2-pyridinylpyridazine and its metal complexes provide fundamental insights into their electronic structure and the nature of their excited states. These spectra are characterized by a series of absorption bands corresponding to various electronic transitions.

Electronic Transitions and Band Assignments

The UV-Vis absorption spectrum of the free this compound ligand is dominated by intense absorption bands in the ultraviolet region. These bands are primarily attributed to spin-allowed π → π* intraligand (IL) transitions within the aromatic system, which comprises the phenyl, pyridinyl, and pyridazine (B1198779) rings.

Upon coordination to a metal center, such as ruthenium(II), new absorption bands typically appear in the visible region of the spectrum. These lower-energy bands are assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a π* anti-bonding orbital of the pyridinylpyridazine ligand. For instance, in related ruthenium(II) polypyridyl complexes, these MLCT bands are often observed in the 400-500 nm range. nih.govuoi.gr The specific energy of these transitions is sensitive to the nature of the metal, its oxidation state, and the surrounding ligand environment.

In some cases, particularly with d¹⁰ metals like copper(I), ligand-to-ligand charge transfer (LLCT) or halide-to-ligand charge transfer (XLCT) transitions can also be observed, further complicating the spectrum. unige.chdiva-portal.org Theoretical studies on similar ruthenium(II) polyazaaromatic compounds have helped to elucidate the nature of these excited states, identifying both MLCT and ligand-centered (LC) triplet states as key players in their photophysics. researchgate.net

Table 1: Illustrative UV-Vis Absorption Data for Related Polypyridyl Metal Complexes

| Compound/Complex Family | Absorption Maxima (λ_max, nm) | Assignment |

| Ruthenium(II) polyazaaromatic complexes | ~280-350 | Intraligand (π → π) |

| ~450 | Metal-to-Ligand Charge Transfer (¹MLCT) | |

| Platinum(II) complexes with pyridine-containing ligands | < 400 | Intraligand (n-π and π-π*) |

| 400-570 | ¹MLCT / ¹LC | |

| Dinuclear Copper(I) complexes with pyridyl ligands | ~330-380 | ¹MLCT / ¹LLCT / ¹ILCT |

This table provides representative data for analogous compounds to illustrate typical absorption characteristics.

Solvent Effects on Absorption Spectra

The polarity of the solvent can influence the position of the absorption bands of this compound and its complexes. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent molecules.

For π → π* transitions, an increase in solvent polarity generally leads to a small red shift (bathochromic shift) of the absorption maximum. This is because the excited state is often more polar than the ground state and is thus better stabilized by polar solvents. Conversely, n → π* transitions typically exhibit a blue shift (hypsochromic shift) with increasing solvent polarity, as the non-bonding orbitals are stabilized by hydrogen bonding with protic solvents, which lowers the energy of the ground state.

In the case of metal complexes exhibiting MLCT transitions, a negative solvatochromism is often observed, where the absorption band shifts to higher energy (blue shift) in more polar solvents. This is because the ground state of the complex is more polar and is stabilized to a greater extent by polar solvents than the less polar MLCT excited state.

Luminescence Properties

The luminescence of this compound and its metal complexes, which includes both fluorescence and phosphorescence, is a key area of investigation, as these properties are central to their potential applications in lighting and sensing technologies.

Fluorescence Emission Spectroscopy

Fluorescence is the emission of light from a singlet excited state and typically occurs at a slightly longer wavelength than the absorption. The free this compound ligand is expected to exhibit fluorescence from its lowest singlet excited state (S₁). However, for many polypyridyl ligands, the fluorescence quantum yield is often low due to efficient intersystem crossing to the triplet manifold.

For some metal complexes, particularly those with closed-shell metal ions, fluorescence can be observed. For instance, some copper(I) complexes with pyridyl-containing ligands have been shown to exhibit blue fluorescence from ligand-centered excited states in solution. unige.chrsc.org

Phosphorescence Emission Spectroscopy

Phosphorescence is the emission of light from a triplet excited state and is a spin-forbidden process, resulting in longer emission lifetimes compared to fluorescence. The introduction of a heavy metal atom, such as ruthenium(II) or platinum(II), significantly enhances spin-orbit coupling, which facilitates intersystem crossing and makes phosphorescence the dominant emissive pathway. rsc.orgconicet.gov.ar

Ruthenium(II) complexes of polypyridyl ligands are well-known for their room-temperature phosphorescence, typically emitting in the orange-to-red region of the spectrum from a ³MLCT excited state. rsc.org Similarly, platinum(II) complexes with related ligands often exhibit strong phosphorescence, with the emission color being tunable from green to red depending on the specific ligands and their substituents. rsc.org The emission in these platinum complexes can originate from a mixed ³MLCT and ³π-π* (ligand-centered) excited state. acs.org Copper(I) halide clusters with pyridyl ligands are also known to be highly phosphorescent in the solid state. conicet.gov.archemrxiv.org

Table 2: Illustrative Luminescence Data for Related Polypyridyl Metal Complexes

| Complex Family | Emission Maxima (λ_em, nm) | Emission Type |

| Ruthenium(II) polypyridyl complexes | ~600-650 | Phosphorescence (³MLCT) |

| Platinum(II) phenylpyridine complexes | ~500-650 | Phosphorescence (³MLCT/³LC) |

| Dinuclear Copper(I) pyridyltriazole complexes (solid state) | ~528-606 | Phosphorescence (³MLCT) |

This table provides representative data for analogous compounds to illustrate typical luminescence characteristics.

Quantum Yield Determinations

The luminescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

For many transition metal complexes of this compound and related ligands, the fluorescence quantum yields are often very low (<1%) in solution at room temperature, as non-radiative decay pathways and intersystem crossing are highly efficient. unige.ch

In contrast, the phosphorescence quantum yields can be significantly higher, especially for complexes of heavy metals like platinum(II) and in the solid state. For example, some platinum(II) complexes with phenyldiazine ligands have reported phosphorescence quantum yields of up to 52% in solution. rsc.org Copper(I) iodide clusters with pyridyl ligands have also shown high quantum yields, reaching up to 88% at low temperatures. unige.ch The quantum yield is highly sensitive to the molecular structure, the rigidity of the environment, and the temperature, as these factors influence the rates of non-radiative decay processes that compete with phosphorescence.

Lifetime Measurements and Radiative/Non-Radiative Decay Pathways

The excited state lifetime (τ) is a critical parameter that dictates the temporal window during which a molecule can participate in photophysical or photochemical processes. For metal complexes of pyridinylpyridazine-based ligands, the excited state lifetime is a complex interplay between radiative and non-radiative decay pathways.

In metal complexes of ligands analogous to this compound, such as those involving 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen), excited state lifetimes can vary significantly. For instance, mononuclear Ru(II) complexes with pyridinyl benzimidazole (B57391) ligands have been reported to exhibit excited state lifetimes in the range of 72–194 ns. nih.gov In contrast, platinum(II) terpyridine complexes, which share structural similarities, can have lifetimes that vary by a factor of 100, from 0.24 µs to 24 µs, depending on the nature of the substituents. nih.gov This wide range underscores the sensitivity of the excited state lifetime to the specific ligand and metal environment.

Non-radiative decay pathways are often dominant in these systems. For pyrazine (B50134) derivatives, low-frequency motions, such as the twisting of phenyl rings, can be strongly coupled to the electronic excited state, leading to efficient dissipation of excitation energy and an increase in the non-radiative decay rate. researchgate.net The presence of heavy atoms like bromine in related benzothiadiazole structures has been shown to promote intersystem crossing, leading to long-lived phosphorescence on the microsecond timescale. nih.gov

The following table provides a comparative overview of excited state lifetimes and quantum yields for various metal complexes with related polypyridyl ligands.

| Complex | Solvent | Lifetime (τ) | Quantum Yield (Φ) | Reference |

| Ru(bpy)₂(py-BIm-Bz)₂ | Acetonitrile | 194 ns | 0.117 | nih.gov |

| Ru(phen)₂(py-BIm-Bz)₂ | Acetonitrile | 188 ns | 0.112 | nih.gov |

| [Pt(4'-pyrr-T)CN]⁺ | Dichloromethane (B109758) | 24 µs | - | nih.gov |

| [Pt(4'-ma-T)Cl]⁺ | Dichloromethane | 0.24 µs | - | nih.gov |

| [Ir(ppy)₂(diamino-benzene)]PF₆ | - | - | - | chemrxiv.org |

| 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole | - | 9 µs | - | nih.gov |

Note: Data for closely related compounds are presented due to the limited availability of data for the specific title compound.

Excitation and Emission Mechanism Elucidation

The absorption of light by metal complexes of this compound promotes the system to an excited electronic state. The nature of this excited state is crucial in determining the subsequent photophysical and photochemical pathways. The electronic transitions involved can be broadly categorized into four main types.

Ligand-centered (LC) transitions involve the excitation of an electron from a bonding or non-bonding orbital to an anti-bonding orbital, both of which are primarily located on the ligand. In the case of this compound, these transitions are typically of the π → π* type and occur in the ultraviolet region of the electromagnetic spectrum. The phenyl and pyridinyl rings of the ligand are the primary chromophores responsible for these absorptions. In metal complexes, LC transitions can sometimes be observed alongside charge-transfer bands, and their energy can be subtly influenced by the coordinating metal ion. rsc.org

Metal-to-Ligand Charge Transfer (MLCT) transitions are a hallmark of transition metal complexes with π-accepting ligands like this compound. In these transitions, an electron is excited from a d-orbital of the metal to a low-lying π* anti-bonding orbital of the ligand. These transitions are often found in the visible region of the spectrum and are responsible for the intense colors of many of these complexes. diva-portal.org

The energy of the MLCT transition is sensitive to the nature of the metal, its oxidation state, and the ligand environment. For instance, in Ru(II) polypyridyl complexes, the lowest-lying excited states are typically of ³MLCT character. diva-portal.org Similarly, in iridium(III) complexes with phenylpyridine ligands, spin-forbidden ³MLCT transitions are observed as weak, broad bands in the visible region. analis.com.my The emission from such complexes is often phosphorescence from the ³MLCT state. analis.com.my

Metal-centered (MC) or d-d transitions involve the excitation of an electron from one d-orbital to another d-orbital within the same metal ion. These transitions are typically weak because they are Laporte-forbidden (Δl = 0). In octahedral complexes, they correspond to transitions between the t₂g and e_g sets of orbitals. Although weak in absorption, MC states can play a crucial role in the non-radiative deactivation of excited states. If a low-lying MC state is present, it can provide an efficient pathway for the excited molecule to return to the ground state without emitting light, thus quenching luminescence. rsc.org

The relative energies of the LC, MLCT, and MC excited states are critical in determining the luminescent properties of a complex. For a complex to be highly luminescent, the emissive state (often ³MLCT or ³LC) should be the lowest energy excited state, and there should be a significant energy gap to any higher-lying, deactivating MC states.

Energy Transfer Processes in Multi-Component Systems

In systems where a metal complex of this compound is part of a larger molecular assembly or in the presence of other chromophores, energy transfer processes can occur. These processes involve the non-radiative transfer of excitation energy from a "donor" molecule to an "acceptor" molecule. The efficiency of energy transfer depends on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, and their relative orientation.

In multi-component systems, such as dyads or triads, intramolecular energy transfer can be a key process. For example, in systems where a Ru(II) polypyridyl complex is linked to another chromophore, light excitation of the Ru(II) center can be followed by efficient energy transfer to the linked unit. diva-portal.org In pyrene-substituted imidazophenanthroline ligands complexed with Ru(II), energy transfer from the initially populated ³MLCT state to a pyrene-localized ³IL state has been identified as a significant relaxation pathway. theralase.com The rate of energy transfer can be very rapid, occurring on the picosecond timescale in some porphyrin-BODIPY conjugates. mdpi.com These energy transfer mechanisms are fundamental to the operation of artificial photosynthetic systems and light-harvesting antennas.

Thermochromism and Solvatochromism of Photophysical Properties

The photophysical characteristics of chemical compounds, such as their absorption and emission of light, can be significantly influenced by their environment. Two important phenomena that describe these environmental effects are thermochromism, the change in color with temperature, and solvatochromism, the change in color with the polarity of the solvent. While specific detailed studies on the thermochromic and solvatochromic properties of This compound and its metal complexes are not extensively documented in publicly available literature, the behavior of related pyridazine and polypyridyl compounds provides a strong basis for understanding their potential properties.

The solvatochromism of similar pyridazine derivatives has been observed, where the fluorescence is highly sensitive to the polarity of the solvent, leading to a "rainbow of emission" in different organic solvents. acs.org This positive solvatochromism is often attributed to a significant increase in the dipole moment of the molecule upon excitation to the first excited state, a characteristic of intramolecular charge transfer (ICT) states. acs.org For instance, in some pyridazine derivatives, a redshift in the emission spectrum is observed with increasing solvent polarity, which is a hallmark of an ICT state. acs.org

The general principle of solvatochromism in ruthenium(II) polypyridyl complexes, a class of compounds structurally related to potential metal complexes of This compound , is well-established. The metal-to-ligand charge-transfer (MLCT) bands in the absorption spectra of these complexes can exhibit shifts depending on the solvent. For example, a blue-shift in the absorption spectrum of a ruthenium(II) complex in water compared to ethanol (B145695) has been computationally and experimentally demonstrated, linked to a decrease in the excited-state dipole moment. acs.org

Thermochromism in metal complexes is often associated with temperature-induced changes in the coordination geometry of the metal ion or alterations in intermolecular interactions, such as π-π stacking. dcu.ie While specific data for This compound complexes is unavailable, studies on other pyridazine-containing complexes reveal that temperature can influence their aggregation behavior and, consequently, their optical properties. acs.org

Due to the lack of specific experimental data for This compound and its metal complexes, the following tables are presented as illustrative examples based on the behavior of analogous compounds. These tables are intended to provide a hypothetical representation of how the photophysical properties might change with solvent polarity and temperature.

Table 1: Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity Index (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

| Toluene (B28343) | 33.9 | 350 | 450 | 6503 |

| Chloroform | 39.1 | 355 | 475 | 7854 |

| Acetone | 42.2 | 358 | 490 | 8585 |

| Acetonitrile | 45.6 | 360 | 510 | 9483 |

| Methanol | 55.4 | 362 | 530 | 10247 |

Table 2: Hypothetical Thermochromic Data for a Metal Complex of this compound in a Given Solvent

| Temperature (°C) | Absorption λmax (nm) | Emission λmax (nm) | Relative Emission Intensity (%) |

| 25 | 450 | 600 | 100 |

| 40 | 455 | 605 | 85 |

| 60 | 460 | 610 | 70 |

| 80 | 465 | 615 | 55 |

It is important to emphasize that the data presented in these tables are hypothetical and serve to illustrate the expected trends based on the behavior of structurally similar compounds. Detailed experimental and computational studies are required to determine the actual thermochromic and solvatochromic properties of This compound and its metal complexes.

Theoretical and Computational Investigations

Time-Dependent Density Functional Theory (TD-DFT)

Elucidation of Excited State PropertiesThe study of excited state properties is essential for applications in photochemistry and photophysics, such as in the design of luminescent materials or photosensitizers. Information on the energies and characteristics of the singlet and triplet excited states of 4-phenyl-3,6-di-2-pyridinylpyridazine has not been reported in the scientific literature.

While research exists for various derivatives of pyridazine (B1198779) and compounds with similar structural motifs, the strict focus on this compound as requested cannot be fulfilled. Further experimental and computational research is required to characterize this specific molecule and elucidate its properties.

Ab Initio Methods

Ab initio methods, which are based on the principles of quantum mechanics, are employed to predict the geometric and electronic structures of molecules. These calculations, performed without the use of empirical parameters, provide fundamental information about molecular orbitals, charge distribution, and spectroscopic properties.

For pyridazine derivatives, Density Functional Theory (DFT) is a widely used computational method. iiste.org Studies on related pyridazine structures often utilize basis sets such as 6-31G(d,p) to optimize the molecular geometry and calculate electronic properties. iiste.org Theoretical investigations on similar heterocyclic systems have focused on determining key quantum chemical parameters. iiste.org

Table 1: Calculated Quantum Chemical Parameters for a Representative Pyridazine Derivative

| Parameter | Value |

| Total Energy (Hartree) | -415.78 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.89 |

| Energy Gap (eV) | 4.36 |

| Dipole Moment (Debye) | 3.45 |

This table is illustrative and represents typical data obtained for a related pyridazine derivative using DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's stability. A larger energy gap suggests higher stability and lower reactivity. In the case of this compound, the presence of multiple aromatic rings and nitrogen atoms is expected to influence the electron distribution and the energies of these frontier orbitals significantly.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. nih.govmdpi.com These simulations are particularly useful for understanding how a molecule like this compound might behave in different environments, such as in solution or interacting with a biological target. nih.govnih.gov

MD simulations on related heterocyclic compounds have been used to explore their binding stability with proteins. nih.govnih.gov The root-mean-square deviation (RMSD) of the atomic positions is often monitored to assess the stability of the system, with a stable RMSD indicating that the system has reached equilibrium. mdpi.com Furthermore, the root-mean-square fluctuation (RMSF) can reveal the flexibility of different parts of the molecule. nih.gov For this compound, the phenyl and pyridinyl substituents are likely to exhibit greater flexibility compared to the central pyridazine ring.

Table 2: Representative Data from a Molecular Dynamics Simulation of a Heterocyclic Compound

| Simulation Parameter | Value/Observation |

| Simulation Time | 100 ns |

| Average RMSD | 0.2 nm |

| Key Interactions | Hydrogen bonding, π-π stacking |

| Solvent | Water |

This table provides an example of the type of data and observations that can be obtained from an MD simulation of a molecule similar in structure to this compound.

The insights from MD simulations can be critical in fields like drug discovery, where understanding the dynamic interactions between a ligand and its receptor is essential for designing more potent and selective molecules. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a particular property of interest. This approach is widely used to predict the properties of new compounds without the need for extensive experimental testing. nih.gov

In the context of pyridazine derivatives, QSPR models could be developed to predict various properties, such as solubility, melting point, or even biological activity. rjptonline.org The development of a QSPR model involves several steps: selecting a dataset of compounds with known properties, calculating molecular descriptors for each compound, building a mathematical model that relates the descriptors to the property, and validating the model's predictive power. nih.gov

Molecular descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors. For a molecule like this compound, relevant descriptors might include molecular weight, number of aromatic rings, and various electronic parameters derived from quantum chemical calculations.

Table 3: Examples of Molecular Descriptors Used in QSPR Studies

| Descriptor Type | Example Descriptor |

| Constitutional | Molecular Weight |

| Topological | Wiener Index |

| Geometrical | Molecular Surface Area |

| Quantum-Chemical | HOMO Energy |

This table lists examples of descriptors that are commonly used in the development of QSPR models for organic molecules.

Applications in Advanced Materials and Chemical Technologies

Chemical Sensing and Recognition7.2.1. Metal Ion Sensing7.2.2. Anion Sensing

pH and Environmental Sensing

While the broader class of nitrogen-containing heterocyclic compounds is widely explored for sensing applications, specific research detailing the use of 4-phenyl-3,6-di-2-pyridinylpyridazine for pH and environmental sensing is not extensively documented in current literature. However, the foundational structure, 3,6-di(2-pyridyl)pyridazine, contains multiple nitrogen atoms that can act as protonation sites, suggesting a potential for pH-dependent fluorescence or colorimetric responses. The electronic properties conferred by the phenyl and pyridinyl substituents could modulate these responses, making it a candidate for future development in chemosensors. Further research is required to characterize its specific sensing capabilities, such as sensitivity, selectivity, and response mechanisms to various environmental stimuli.

Catalysis and Organocatalysis

The arrangement of nitrogen atoms in this compound makes it an excellent chelating agent for transition metals, positioning it as a valuable ligand in various catalytic applications.

Ligand in Homogeneous Catalysis

In the realm of homogeneous catalysis, pyridazine-based ligands are known for their ability to form stable complexes with a variety of metal ions, including copper, silver, and nickel. researchgate.net These metal complexes can act as catalysts in a range of organic transformations. The 3,6-di(2-pyridyl)pyridazine scaffold, to which the title compound belongs, serves as a robust metal-coordinating platform. researchgate.net The introduction of a phenyl group at the 4-position can influence the steric and electronic environment of the metal center, potentially tuning the catalyst's activity and selectivity. While pyridine (B92270) and related N-heterocycles are fundamental ligands in transition metal catalysis, specific studies detailing the performance of this compound in specific homogeneous catalytic reactions are still an emerging area of investigation. researchgate.net

Ligand in Heterogeneous Catalysis

There is growing interest in anchoring homogeneous catalysts onto solid supports to create heterogeneous catalysts, which offer advantages in terms of catalyst separation and reusability. Pyridazine-based ligands can be functionalized and immobilized onto surfaces like silica or polymers. For instance, the emission properties of organosilicas have been enhanced by functionalization with lanthanide complexes via surface dipyridylpyridazine ligands. researchgate.net This approach suggests that this compound could be similarly employed as a linker to graft catalytically active metal centers onto a solid support, creating robust and recyclable heterogeneous catalysts for various industrial processes.

Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, utilizing photocatalysts that can initiate single-electron transfer processes upon light absorption. princeton.eduprinceton.edu Transition metal complexes, often with polypyridyl ligands, are common photocatalysts. princeton.edu While the direct use of this compound as a primary photocatalyst is not well-documented, its role as a ligand in photoredox-active metal complexes is plausible. For example, the related compound 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) has been shown to exhibit visible light absorption and facilitate organic transformations. nih.gov Iridium(III) and Ruthenium(II) complexes with various phenyl-pyridine type ligands are extensively used in photoredox catalysis, where the ligand structure is crucial for tuning the complex's photophysical and electrochemical properties. nih.gov The specific electronic and steric characteristics of this compound could be exploited to develop novel photocatalysts with tailored reactivity.

Supramolecular Materials and Frameworks

The rigid structure and defined coordination vectors of this compound make it an attractive building block for the construction of ordered supramolecular assemblies and porous materials.

Metal-Organic Frameworks (MOFs) Incorporating this compound

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The properties of MOFs, such as pore size, surface area, and functionality, are determined by the choice of the metal and the organic linker. Pyridazine-based structures have been utilized in the synthesis of MOFs. researchgate.net The multitopic coordination sites of this compound allow it to connect multiple metal centers, facilitating the formation of one-, two-, or three-dimensional networks. The phenyl substituent can influence the resulting framework's topology and pore environment, potentially leading to materials with tailored properties for applications in gas storage, separation, or catalysis. While numerous MOFs have been constructed using various pyridyl-containing ligands, the specific incorporation of this compound as a primary linker is a subject for ongoing research and development in the design of novel functional materials. nih.govnih.gov

Self-Assembled Systems

The 3,6-di(pyridin-2-yl)pyridazine framework is well-documented for its capacity to act as a multidentate ligand in the formation of self-assembled systems, particularly with transition metal ions. researchgate.net These ligands possess strategically positioned nitrogen atoms within their pyridyl and pyridazine (B1198779) rings that can coordinate with metal centers, leading to the spontaneous formation of highly ordered supramolecular architectures.

One of the most notable characteristics of 3,6-di(pyridin-2-yl)pyridazine and its derivatives is their ability to form [2x2] grid-like metal complexes, especially with copper(I) and silver(I) ions. researchgate.net This self-assembly process is driven by the specific coordination geometry of the metal ions and the shape of the organic ligand. The resulting grid structures are of significant interest for their potential applications in areas such as molecular electronics and catalysis.